molecular formula C11H12N2O B14142939 7-Methoxy-3-methyl-2-quinolinamine CAS No. 203506-31-4

7-Methoxy-3-methyl-2-quinolinamine

Cat. No.: B14142939
CAS No.: 203506-31-4
M. Wt: 188.23 g/mol
InChI Key: WBLHMNLNMGJYDE-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-2-quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core structure with a methoxy group at the 7th position, a methyl group at the 3rd position, and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-2-quinolinamine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. These methods may include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-2-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Methoxy-3-methyl-2-quinolinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-2-quinolinamine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    8-Quinolinamine: Similar structure but with the amine group at the 8th position.

    2-Methylquinoline: Lacks the methoxy and amine groups.

    7-Methoxyquinoline: Lacks the methyl and amine groups

Uniqueness

7-Methoxy-3-methyl-2-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-methoxy-3-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLHMNLNMGJYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297639
Record name 7-Methoxy-3-methyl-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-31-4
Record name 7-Methoxy-3-methyl-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203506-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-3-methyl-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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